3-Cyclopropyl-1-(pyrrolidin-3-yl)urea
Overview
Description
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol This compound features a cyclopropyl group attached to a urea moiety, which is further connected to a pyrrolidin-3-yl group
Preparation Methods
The synthesis of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea typically involves the reaction of cyclopropyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Cyclopropyl isocyanate preparation: Cyclopropylamine is reacted with phosgene to produce cyclopropyl isocyanate.
Reaction with pyrrolidine: Cyclopropyl isocyanate is then reacted with pyrrolidine to form this compound.
Chemical Reactions Analysis
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and pyrrolidin-3-yl groups contribute to its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(pyrrolidin-3-yl)urea: This compound has a cyclohexyl group instead of a cyclopropyl group, which may affect its binding properties and biological activity.
N-Cyclopropyl-N’-3-pyrrolidinylurea: A similar compound with slight variations in the urea moiety, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-cyclopropyl-3-pyrrolidin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXQHZFHRJYNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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